2-(benzylthio)-5-[(pyrimidin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-(Benzylthio)-5-[(pyrimidin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core of triazole and pyrimidine rings. The compound is distinguished by two sulfur-containing substituents: a benzylthio group at position 2 and a pyrimidin-2-ylthio methyl group at position 3.
Triazolopyrimidinones are recognized in medicinal chemistry for their versatility in targeting enzymes, receptors, and microbial pathogens. The sulfur atoms in this compound may improve lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c24-14-9-13(11-26-16-18-7-4-8-19-16)20-15-21-17(22-23(14)15)25-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSIYZKIDDVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC(=CC(=O)N3N2)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-5-[(pyrimidin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various scholarly sources.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors such as benzylthio derivatives and pyrimidine-based reactants. The general synthetic route can be summarized as follows:
- Formation of Triazole Ring : The initial step involves the formation of the triazole ring through condensation reactions.
- Substitution Reactions : Subsequent substitution reactions introduce the benzylthio and pyrimidinylthio groups.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that derivatives with similar structures exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against various cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HGC-27 | 1.10 ± 0.02 |
| Compound B | MCF-7 | 0.275 |
| Compound C | A549 | 0.417 |
Antibacterial Activity
The antibacterial potency of this compound has also been explored. Research indicates that triazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| P. aeruginosa | 16 µg/mL |
Antiviral Activity
Emerging evidence suggests that certain derivatives may possess antiviral properties against pathogens such as influenza viruses. The mechanism typically involves interference with viral replication processes .
Case Studies
- Case Study on Anticancer Effects : A study evaluated the compound's effects on gastric cancer cells (HGC-27). Results indicated that treatment led to apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations.
- Antibacterial Efficacy in Clinical Isolates : Another study assessed the antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating that the compound effectively inhibited growth at concentrations comparable to established antibiotics like ciprofloxacin.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The compound’s triazole and pyrimidine rings undergo cyclization and ring-opening under specific conditions. For example:
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Base-mediated cyclization : Reacts with NaOH to form fused heterocycles via intramolecular nucleophilic attack at the sulfur or nitrogen atoms .
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Acid-catalyzed rearrangements : Protonation of the pyrimidine nitrogen facilitates ring-opening, enabling the formation of intermediates for further functionalization .
Alkylation and Acylation
The thioether (-S-) and methylene (-CH-) groups participate in alkylation and acylation:
These reactions enhance pharmacological properties, such as antibacterial activity .
Condensation with Aldehydes
The methylene bridge (-CH-) between triazole and pyrimidine reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form Schiff bases. This occurs under reflux in ethanol with catalytic acetic acid . The resulting imines are precursors for anticancer agents.
Oxidation and Sulfur-Based Transformations
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Oxidation of thioethers : Using HO or mCPBA converts -S- groups to sulfoxides (-SO-) or sulfones (-SO-), altering electronic properties and bioactivity .
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Disulfide formation : Reacts with iodine or oxidizing agents to form dimeric disulfides, critical for enzyme inhibition studies .
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at electron-deficient positions (C-5 or C-7):
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Aminolysis : Reaction with amines (e.g., benzylamine) replaces thioether groups, yielding amino derivatives .
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Halogenation : Bromine or chlorine substitutes hydrogen atoms under radical initiators (e.g., AIBN) .
Metal Coordination
The triazole nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu, Zn):
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Forms octahedral complexes in ethanol/water mixtures.
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These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Key Mechanistic Insights
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Triazole ring reactivity : The 1,2,4-triazole core undergoes electrophilic substitution at N-1 and N-4 positions .
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Pyrimidine activation : Electron-withdrawing effects from fused triazole increase susceptibility to nucleophilic attack .
This compound’s versatility in synthesis and bioactivity underscores its value in drug discovery and materials science.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thioether substituents contrast with the chloromethyl (S1-TP) and heterocyclic amines (S2/S3-TP) in related derivatives .
- Electron-withdrawing groups (e.g., chloro in S1-TP) may reduce electron density at the core, while thioethers could modulate redox activity via sulfur’s lone pairs .
Electrochemical Properties
Voltammetric studies on triazolopyrimidinones reveal substituent-dependent redox behavior:
The target compound’s benzylthio and pyrimidinylthio groups likely shift redox potentials due to sulfur’s polarizability and conjugation with the aromatic systems. Compared to S1-TP (chloromethyl), the thioethers may stabilize radical intermediates, altering oxidation-reduction kinetics .
Pharmacological Activities
Antimicrobial Activity
- Compound 5 (2-acridin-7-yl derivative) and Compound 6 (2-[chloro(phenyl)methyl] derivative) in showed moderate to strong antimicrobial activity, though specific MIC values are unreported .
- The target compound’s thioethers may enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) via hydrophobic or π-π stacking, similar to sulfonamide drugs.
Antiplasmodial Activity
Anti-Tubercular Activity
- 7-Chloro-5-(4-fluorophenyl)triazolo[1,5-a]pyrimidine () demonstrated MIC values of 1.56 µg/mL against Mycobacterium tuberculosis . The fluorine atom’s electronegativity and the chloro group’s steric effects likely contribute to efficacy, whereas the target compound’s sulfur atoms may offer alternative binding modes.
Q & A
Basic Question: What are the optimal synthetic routes for synthesizing 2-(benzylthio)-5-[(pyrimidin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization of precursors and functionalization of the triazolo-pyrimidine core. For example:
- Thiadiazole Ring Formation : Use sulfur-containing reagents (e.g., Lawesson’s reagent) under catalytic conditions to introduce sulfur atoms into the heterocyclic framework .
- Substituent Attachment : Employ nucleophilic substitution reactions to attach benzylthio and pyrimidinylthio groups at positions 2 and 5, respectively, using thiophiles like benzyl mercaptan in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?
Methodological Answer:
Contradictions often arise from tautomerism or conformational flexibility in the triazolo-pyrimidine core. Strategies include:
- Variable Temperature NMR : Perform NMR experiments at −40°C to 100°C to identify dynamic equilibria between tautomeric forms .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare them with experimental data, resolving ambiguities in peak assignments .
- X-ray Crystallography : Determine the solid-state structure to confirm substituent positions and rule out solvent-induced artifacts .
Basic Question: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Essential techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M−H] ions) with <5 ppm error .
- Multinuclear NMR : , , and 2D experiments (COSY, HSQC) to assign aromatic protons and heterocyclic carbons .
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=S stretching at 600–700 cm) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace benzylthio with alkylthio groups) to assess impact on bioactivity .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC/EC) and compare with controls .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target proteins, guiding rational design .
Basic Question: What solvent systems are suitable for solubility testing of this compound?
Methodological Answer:
- Polar Solvents : DMSO or DMF for initial dissolution due to the compound’s hydrophobic triazolo-pyrimidine core .
- Aqueous Buffers : Test solubility in PBS (pH 7.4) with 0.1–1% Tween-80 for biological assays .
- Stability Monitoring : Use HPLC to track degradation in solution over 24–72 hours .
Advanced Question: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvent effects or protonation states .
- Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity .
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to improve binding affinity predictions .
Basic Question: What are the stability concerns for this compound under ambient storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thioether bonds .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the triazolo-pyrimidine ring .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
Advanced Question: How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) to enhance coupling reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
- Flow Chemistry : Implement continuous-flow systems to improve heat/mass transfer and minimize side reactions .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HS) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .
Advanced Question: How can environmental impact assessments be integrated into studies of this compound?
Methodological Answer:
- Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity (EC) .
- Degradation Studies : Monitor abiotic hydrolysis (pH 2–12) and photolysis (UV-C light) to predict environmental persistence .
- Life Cycle Analysis (LCA) : Quantify waste generation and energy consumption across synthetic steps to optimize green chemistry metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
